Oxyphyllenone A

描述

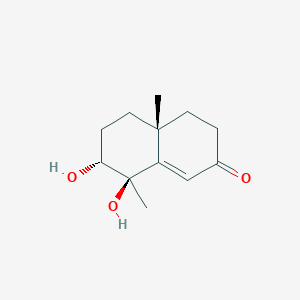

Structure

3D Structure

属性

IUPAC Name |

(4aR,7R,8R)-7,8-dihydroxy-4a,8-dimethyl-4,5,6,7-tetrahydro-3H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-11-5-3-8(13)7-9(11)12(2,15)10(14)4-6-11/h7,10,14-15H,3-6H2,1-2H3/t10-,11+,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLGUEREMYIFNG-GRYCIOLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1=CC(=O)CC2)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]([C@](C1=CC(=O)CC2)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling Oxyphyllenone A: A Technical Primer on its Discovery, Natural Origin, and Biological Activity

For Immediate Release

A significant sesquiterpenoid, Oxyphyllenone A, has been identified from the fruit of Alpinia oxyphylla, a plant with a long history in traditional medicine. This technical guide provides an in-depth overview of the discovery, natural sourcing, and preliminary biological activities of this compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and Natural Source

This compound was first isolated and identified from the fruits of Alpinia oxyphylla, a perennial ginger species. The initial discovery was the result of phytochemical investigations into the bioactive constituents of this plant. The structure of this compound was elucidated through comprehensive spectroscopic analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₁₈O₃ |

| Molecular Weight | 210.27 g/mol |

| IUPAC Name | (4aR,7R,8R)-7,8-dihydroxy-4a,8-dimethyl-4,5,6,7-tetrahydro-3H-naphthalen-2-one |

| PubChem CID | 10262534 |

Experimental Protocols

Isolation of this compound

The isolation of this compound from the fruits of Alpinia oxyphylla is a multi-step process involving extraction and chromatography. The following is a representative protocol based on published literature:

-

Extraction:

-

Dried and powdered fruits of Alpinia oxyphylla are extracted with 95% ethanol at room temperature.

-

The resulting extract is concentrated under reduced pressure to yield a crude ethanol extract.

-

-

Solvent Partitioning:

-

The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This compound is typically enriched in the n-butanol fraction.

-

-

Chromatographic Purification:

-

The n-butanol fraction is subjected to a series of column chromatography steps to isolate this compound.

-

Initial Separation: Macroporous adsorbent resin (e.g., MDS resin) column chromatography is used for preliminary fractionation.

-

Silica Gel Chromatography: Fractions containing this compound are further purified on a silica gel column.

-

Reversed-Phase Chromatography: Additional purification is achieved using a reversed-phase C18 column.

-

Preparative HPLC: The final purification to obtain pure this compound is performed using preparative High-Performance Liquid Chromatography (HPLC).

-

The workflow for the isolation of this compound is depicted in the following diagram:

Caption: Isolation workflow for this compound.

Biological Activity and Signaling Pathways

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties. A key finding is its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages.

| Bioactivity Assay | Result (IC₅₀) |

| Nitric Oxide (NO) Production in LPS-activated Macrophages | 28 µM |

The inhibition of NO production is a critical target in inflammatory processes, suggesting that this compound may act as a modulator of the inflammatory response.

Potential Neuroprotective Effects and Signaling Pathway Involvement

Recent studies on the total extract of Alpinia oxyphylla have pointed towards neuroprotective effects, with evidence suggesting the involvement of the PI3K/Akt signaling pathway. This compound has been identified as a constituent of this active extract. The PI3K/Akt pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including cell survival, growth, and proliferation. While direct studies on the effect of isolated this compound on this pathway are still emerging, its presence in a neuroprotective extract suggests it may contribute to these effects.

The proposed, though not yet fully elucidated, mechanism of action is visualized below:

Caption: Postulated involvement of the PI3K/Akt pathway.

Conclusion

This compound is a promising natural product with demonstrated anti-inflammatory activity and potential neuroprotective effects. Its discovery from Alpinia oxyphylla opens new avenues for research into its therapeutic applications. Further studies are warranted to fully elucidate its mechanism of action and to explore its potential as a lead compound in drug discovery programs.

Isolating Oxyphyllenone A: A Technical Guide for Researchers

An In-depth Technical Guide on the Isolation, Characterization, and Biological Evaluation of Oxyphyllenone A from Alpinia oxyphylla

This whitepaper provides a comprehensive overview of the isolation and characterization of this compound, a bioactive norsesquiterpenoid found in the fruits of Alpinia oxyphylla. It is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this natural product. This guide details the necessary experimental protocols, summarizes key quantitative data, and visualizes the underlying biological pathways.

Introduction

Alpinia oxyphylla Miq., a member of the Zingiberaceae family, is a traditional Chinese medicine with a long history of use for various ailments.[1] Its fruits are a rich source of diverse bioactive compounds, including diarylheptanoids, flavonoids, and sesquiterpenoids.[2][3] Among these, this compound, a norsesquiterpenoid with the molecular formula C12H18O3, has garnered scientific interest for its potential pharmacological activities. This document outlines a detailed methodology for the isolation of this compound and explores its putative anti-inflammatory and neuroprotective mechanisms.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H18O3 | PubChem |

| Molecular Weight | 210.27 g/mol | PubChem |

| Appearance | White crystalline powder (predicted) | General observation for pure compounds |

Table 2: Quantitative Data on the Biological Activity of this compound

| Assay | Target | Cell Line | Result (IC50) |

| Nitric Oxide Production | Nitric Oxide Synthase (NOS) | Lipopolysaccharide-activated macrophages | 28 µM |

Experimental Protocols

Protocol 1: Extraction and Preliminary Fractionation of Bioactive Compounds from Alpinia oxyphylla Fruits

-

Plant Material Preparation: Air-dry the mature fruits of Alpinia oxyphylla at room temperature and grind them into a coarse powder.

-

Extraction: Macerate the powdered fruit material (1 kg) with 95% ethanol (5 L) at room temperature for 72 hours, with occasional shaking. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

-

Solvent Partitioning: Suspend the crude ethanol extract in water (1 L) and sequentially partition it with n-hexane (3 x 1 L), ethyl acetate (3 x 1 L), and n-butanol (3 x 1 L). Concentrate each fraction to dryness to yield the respective extracts. This compound is expected to be enriched in the n-butanol fraction.

Protocol 2: Isolation of this compound using Column Chromatography

-

Silica Gel Column Chromatography:

-

Stationary Phase: Silica gel (200-300 mesh).

-

Column Preparation: Prepare a slurry of silica gel in n-hexane and pack it into a glass column (5 cm diameter, 50 cm length).

-

Sample Loading: Dissolve the n-butanol fraction (10 g) in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then carefully load the dried sample onto the top of the prepared column.

-

Elution: Elute the column with a stepwise gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 100:0, 99:1, 98:2, 95:5, 90:10, 80:20, 50:50, 0:100 v/v).

-

Fraction Collection: Collect fractions of 50 mL each and monitor them by Thin Layer Chromatography (TLC) using a chloroform:methanol (9:1) solvent system and visualizing with UV light and/or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).

-

Pooling: Combine the fractions containing the compound of interest based on their TLC profiles.

-

-

Sephadex LH-20 Column Chromatography:

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: Methanol.

-

Procedure: Further purify the pooled fractions containing this compound by applying them to a Sephadex LH-20 column and eluting with methanol to remove smaller molecular weight impurities.

-

Protocol 3: Purification of this compound by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Instrumentation: A preparative HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 10 µm).

-

Mobile Phase: A gradient of methanol and water.

-

Elution Program: Start with a mobile phase composition of 40% methanol in water, and linearly increase the methanol concentration to 80% over 40 minutes.

-

Flow Rate: 10 mL/min.

-

Detection: Monitor the elution at 220 nm.

-

Fraction Collection: Collect the peak corresponding to this compound.

-

Purity Analysis: Assess the purity of the isolated compound by analytical HPLC.

Protocol 4: Structural Elucidation of this compound

-

Mass Spectrometry (MS): Determine the molecular weight and elemental composition using high-resolution mass spectrometry (HR-MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Record 1H and 13C NMR spectra to elucidate the chemical structure of the compound.

Protocol 5: In Vitro Anti-Inflammatory Assay - Nitric Oxide (NO) Inhibition

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Treatment: Seed the cells in 96-well plates. Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation and NO production.

-

NO Measurement: Measure the concentration of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value.

Mandatory Visualizations

Caption: Isolation workflow for this compound.

Caption: Putative anti-inflammatory signaling pathway of this compound.

Caption: Hypothesized neuroprotective signaling pathway of this compound.

Conclusion

This technical guide provides a framework for the successful isolation and preliminary biological evaluation of this compound from Alpinia oxyphylla. The detailed protocols offer a starting point for researchers to obtain this promising natural product for further investigation. The hypothesized anti-inflammatory and neuroprotective mechanisms, centered around the NF-κB and Nrf2 signaling pathways respectively, warrant further experimental validation to fully elucidate the therapeutic potential of this compound. Future studies should focus on confirming these mechanisms and expanding the scope of biological testing to in vivo models.

References

- 1. Recent Research Progress on the Chemical Constituents, Pharmacology, and Pharmacokinetics of Alpinae oxyphyllae Fructus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Oroxylin A inhibition of lipopolysaccharide-induced iNOS and COX-2 gene expression via suppression of nuclear factor-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Sesquiterpenoids from Alpinia Species: A Comprehensive Review for Drug Discovery

The genus Alpinia, a significant member of the Zingiberaceae (ginger) family, encompasses approximately 230 species of flowering plants native to tropical and subtropical regions of Asia.[1] For centuries, various Alpinia species have been integral to traditional medicine and culinary practices, utilized for treating ailments such as indigestion, gastralgia, vomiting, and inflammation.[2][3] Phytochemical investigations into this genus have revealed a rich diversity of bioactive secondary metabolites, with terpenoids, particularly sesquiterpenoids, and diarylheptanoids being the most prominent classes of compounds.[2][4]

This technical guide provides an in-depth review of the sesquiterpenoids isolated from Alpinia species, targeting researchers, scientists, and professionals in drug development. It summarizes the chemical diversity, experimental protocols for isolation and characterization, and the pharmacological activities of these compounds, presenting a foundation for future research and therapeutic applications.

Chemical Diversity of Sesquiterpenoids in Alpinia

To date, a substantial number of sesquiterpenoids have been identified from various Alpinia species.[2] These C15 isoprenoid compounds exhibit a wide array of skeletal structures, which are biosynthetically derived from farnesyl pyrophosphate. The major classes of sesquiterpenoids reported from the Alpinia genus include acyclic, bisabolane, cadinane, caryophyllane, eudesmane, eremophilane, and guaiane types.[2] The fruits and rhizomes are the most frequently investigated plant parts, yielding a significant number of these compounds.[5][6] For instance, Alpinia oxyphylla is a notable source of eudesmane and eremophilane-type sesquiterpenoids, while Alpinia japonica is known for its bisabolene derivatives.[6][7][8]

Table 1: Selected Sesquiterpenoids from Alpinia Species and Their Biological Activities

| Compound Name | Sesquiterpenoid Type | Alpinia Species | Plant Part | Biological Activity | Reference(s) |

| trans,trans-farnesol | Acyclic | A. katsumadai | Seeds | Weak neuraminidase inhibition (IC50 = 81.4 μM) | [2] |

| Nerolidol | Acyclic | A. japonica | Rhizomes | Spasmolytic activity | [2][9] |

| (5R,7S,10S)-5-hydroxy-13-noreudesma-3-en-2,11-dione | Norsesquiterpenoid (Eudesmane) | A. oxyphylla | Fruits | Inhibition of NO and TNF-α production in LPS-induced microglia | [8] |

| (10R)-13-noreudesma-4,6-dien-3,11-dione | Norsesquiterpenoid (Eudesmane) | A. oxyphylla | Fruits | Inhibition of NO and TNF-α production in LPS-induced microglia | [8] |

| (5S,8R,10R)-2-oxoeudesma-3,7(11)-dien-12,8-olide | Eudesmane | A. oxyphylla | Fruits | Inhibition of NO and TNF-α production in LPS-induced microglia | [8] |

| β-eudesmol | Eudesmane | A. speciosa, A. zerumbet | Rhizomes | Spasmolytic activity | [9][10] |

| Nootkatone | Eremophilane | A. oxyphylla | Fruits | Anti-diabetic, anti-inflammatory | [4][11] |

| Oxyphyllenone H | Eremophilane | A. oxyphylla | Fruits | Moderate α-glucosidase inhibition | [7] |

| epi-Oxyphyllenone | Eremophilane | A. oxyphylla | Fruits | Moderate α-glucosidase inhibition (11.5% inhibition at 20 µg/mL) | [7] |

| Oxyphyllone C & D | Norcadinene | A. oxyphylla | Fruits | Not specified | [12] |

| Humulene epoxide II | Humulane | A. speciosa, A. zerumbet | Rhizomes | Spasmolytic activity | [9][10] |

| Alpinoxyphyllone C | Eremophilane | A. oxyphylla | Fruits | Not specified | [4] |

| (+)-mandassidion | 1,10-secoguaiane | A. oxyphylla | Fruits | Not specified | [12] |

Experimental Methodologies

The isolation and characterization of sesquiterpenoids from Alpinia species involve a series of systematic experimental procedures.

Extraction and Isolation

A generalized workflow for the extraction and isolation of sesquiterpenoids is depicted below. The initial step typically involves the percolation of dried and powdered plant material (e.g., fruits or rhizomes) with a solvent such as 95% ethanol at room temperature.[7] The resulting crude extract is then concentrated under reduced pressure.

The concentrated residue is subsequently suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol, to yield different fractions.[7] The sesquiterpenoids are often concentrated in the less polar fractions, particularly the ethyl acetate extract.

This fraction is then subjected to various chromatographic techniques for further separation and purification. A common approach involves initial fractionation using Macroporous Adsorbent Resin (MCI) column chromatography, followed by repeated column chromatography on silica gel, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) with ODS (octadecylsilyl) columns to yield pure compounds.[7]

Structure Elucidation

The structures of the isolated compounds are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) or High-Resolution Electron Impact Mass Spectrometry (HR-EI-MS) is used to determine the molecular formula of the compound.[5][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for establishing the planar structure and assigning proton and carbon signals.[7][8]

-

Circular Dichroism (CD): Experimental and theoretical calculations of Electronic Circular Dichroism (ECD) are employed to determine the absolute configuration of chiral molecules.[5]

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present in the molecule.[13]

Pharmacological Activities and Signaling Pathways

Sesquiterpenoids from Alpinia species exhibit a broad spectrum of biological activities, making them promising candidates for drug development.

Anti-inflammatory and Neuroprotective Effects

Several sesquiterpenoids from Alpinia have demonstrated significant anti-inflammatory and neuroprotective potential. For instance, new eudesmane sesquiterpenoids isolated from the fruits of A. oxyphylla were shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced mouse microglia BV-2 cells.[8] Microglia are the primary immune cells in the central nervous system, and their overactivation contributes to neuroinflammation. By inhibiting the release of pro-inflammatory mediators like NO and TNF-α, these compounds exhibit neuroprotective potential.[8] Similarly, sesquiterpenes from the rhizomes of Alpinia japonica also showed inhibitory effects on NO production in LPS-activated RAW264.7 macrophages.[6]

Anti-diabetic Activity

Sesquiterpenoids from A. oxyphylla have been investigated for their potential in managing diabetes. Several compounds exhibited inhibitory activity against α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose.[7][14] By inhibiting this enzyme, these compounds can help to lower postprandial blood glucose levels. For example, epi-oxyphyllenone showed an 11.5% inhibitory effect on α-glucosidase at a concentration of 20 µg/mL.[7]

More recently, sesquiterpenoids from A. oxyphylla were found to stimulate the secretion of glucagon-like peptide-1 (GLP-1) in NCI-H716 cells.[14] GLP-1 is an incretin hormone that enhances insulin secretion in a glucose-dependent manner. The study revealed that the stimulative effects of some of these sesquiterpenoids are mediated through the Ca²⁺/CaMKII and PKA signaling pathways.[14] This dual action of inhibiting glucose absorption and promoting insulin secretion highlights the significant anti-diabetic potential of these compounds.

Other Biological Activities

-

Spasmolytic Activity: Sesquiterpenes such as β-eudesmol, nerolidol, and humulene epoxide II, isolated from Alpinia speciosa and Alpinia japonica, have been shown to inhibit histamine- or barium chloride-induced contractions of excised guinea pig ileum, indicating potential applications as antispasmodic agents.[9]

-

Skin Permeation Enhancement: Essential oils from Alpinia oxyphylla, rich in sesquiterpenes, have been demonstrated to enhance the skin permeation of drugs like indomethacin, suggesting their use as novel permeation enhancers in transdermal drug delivery systems.[15]

-

Enzyme Inhibition: Besides α-glucosidase, sesquiterpenoids from Alpinia have shown inhibitory activity against other enzymes like neuraminidase and protein tyrosine phosphatase 1B (PTP1B).[2][14]

Conclusion and Future Perspectives

The genus Alpinia is a prolific source of structurally diverse sesquiterpenoids with a wide range of promising pharmacological activities. The compounds isolated to date have demonstrated significant potential as leads for the development of new drugs for inflammatory disorders, neurodegenerative diseases, diabetes, and other conditions.

Future research should focus on several key areas. Firstly, many Alpinia species remain phytochemically unexplored, and systematic investigation could lead to the discovery of novel sesquiterpenoid structures. Secondly, while many in vitro activities have been reported, further in vivo studies are necessary to validate the therapeutic efficacy and understand the pharmacokinetic and pharmacodynamic properties of these compounds. Finally, elucidating the precise molecular mechanisms and signaling pathways underlying the observed biological activities will be crucial for optimizing these natural products into potent and selective therapeutic agents. The continued exploration of Alpinia sesquiterpenoids holds considerable promise for innovation in modern medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. An overview of chemical constituents from Alpinia species in the last six decades - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27830B [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Phytochemical and pharmacological properties of the genus Alpinia from 2016 to 2023 - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00004H [pubs.rsc.org]

- 5. Four new sesquiterpenoids from the fruits of Alpinia oxyphylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sesquiterpenes from the rhizomes of Alpinia japonica and their inhibitory effects on nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New Sesquiterpenoids and a Diterpenoid from Alpinia oxyphylla - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New eudesmane sesquiterpenes from Alpinia oxyphylla and determination of their inhibitory effects on microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structures and Spasmolytic Activities of Derivatives from Sesquiterpenes of Alpinia speciosa and Alpinia japonica [jstage.jst.go.jp]

- 10. mdpi.com [mdpi.com]

- 11. Valencen – Wikipedia [de.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Development of sesquiterpenes from Alpinia oxyphylla as novel skin permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyphyllenone A, a tri-nor-sesquiterpene of the eudesmane type, has been isolated from the fruits of Alpinia oxyphylla. This class of degraded sesquiterpenoids, characterized by the loss of a three-carbon unit, is gaining attention for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound and related tri-nor-sesquiterpenes, focusing on their biological activities, underlying mechanisms of action, and detailed experimental protocols. The primary biological activity highlighted is the inhibition of nitric oxide (NO) production, a key process in inflammation. This document summarizes the available quantitative data, outlines methodologies for key experiments, and presents visual diagrams of pertinent signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Introduction to Tri-nor-sesquiterpenes

Tri-nor-sesquiterpenes are a class of C12 terpenoids derived from their C15 sesquiterpene precursors through the oxidative removal of a C3 isopropyl or isopropenyl side chain.[1][2] This structural modification results in a diverse array of compounds with intriguing biological activities. One such compound, this compound, is an 11,12,13-trinoreudesmane-type sesquiterpene found in the medicinal plant Alpinia oxyphylla.[2]

Biological Activity of this compound and Related Compounds

The primary reported biological activity of this compound is its inhibitory effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages.[2] Overproduction of NO is a hallmark of chronic inflammation and is implicated in the pathophysiology of various inflammatory diseases. Therefore, inhibitors of NO production are considered promising therapeutic agents.

Table 1: Inhibitory Activity of Related Sesquiterpenes and Extracts on Nitric Oxide (NO) Production

| Compound/Extract | Source | Assay System | IC50 Value | Reference |

| Guignarderemophilane A | Guignardia mangiferae | LPS-induced NO production in BV2 cells | 15.2 µM | [2] |

| Curcumin (Positive Control) | - | LPS-induced NO production in BV2 cells | 3.9 µM | [2] |

| Ulmus pumila L. Ethyl Acetate Extract | Ulmus pumila L. | LPS-stimulated NO production in RAW 264.7 cells | 161.0 µg/mL | [3] |

| 2',3',5,7-tetrahydroxyflavone | Synthetic | LPS-treated NO production in RAW 264.7 cells | 19.7 µM | [4] |

| Luteolin | Synthetic | LPS-treated NO production in RAW 264.7 cells | 17.1 µM | [4] |

Proposed Mechanism of Action: Inhibition of Inflammatory Signaling Pathways

The anti-inflammatory effects of many sesquiterpenes are attributed to their ability to modulate key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence for this compound is still emerging, it is plausible that its inhibitory effect on NO production is mediated through the suppression of these pathways.

LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4). This activation triggers downstream signaling cascades, including the NF-κB and MAPK pathways, which culminate in the expression of pro-inflammatory genes, such as inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus, where it binds to the promoter regions of target genes, including iNOS, and initiates their transcription. Sesquiterpene lactones have been shown to inhibit NF-κB by directly alkylating the p65 subunit, preventing its DNA binding.

MAPK Signaling Pathway

The MAPK family, including ERK, JNK, and p38, is another critical signaling cascade activated by LPS. Phosphorylation of these kinases leads to the activation of various transcription factors, such as AP-1, which also contribute to the expression of pro-inflammatory genes. Limonene, a related terpene, has been demonstrated to block the phosphorylation of p38, JNK, and ERK in response to LPS.

Diagram 1: Proposed Anti-inflammatory Mechanism of this compound

References

- 1. Eudesmane and Eremophilane Sesquiterpenes from the Fruits of Alpinia oxyphylla with Protective Effects against Oxidative Stress in Adipose-Derived Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structures, Occurrences and Biosynthesis of 11,12,13-Tri-nor-Sesquiterpenes, an Intriguing Class of Bioactive Metabolites [mdpi.com]

- 3. New eudesmane sesquiterpenes from Alpinia oxyphylla and determination of their inhibitory effects on microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Biological Screening of Oxyphyllenone A: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search for "Oxyphyllenone A," no publicly available data on its biological screening, including anti-inflammatory or cytotoxic properties, could be located. The information presented in this guide is therefore based on established, generic protocols for the initial biological evaluation of novel chemical entities. This document serves as a methodological framework that researchers can adapt for the investigation of this compound, should samples become available.

Introduction

This compound is a small molecule with the chemical formula C12H18O3. Its full biological activity profile remains uncharacterized in the public domain. The initial biological screening of a novel compound like this compound is a critical first step in the drug discovery pipeline. This process aims to identify any potential therapeutic activities and assess its safety profile at the cellular level. This guide outlines a standard workflow for such a preliminary investigation, focusing on cytotoxicity and anti-inflammatory potential, two common starting points for the evaluation of natural products and novel synthetic compounds.

Core Experimental Protocols

The following sections detail standardized protocols for assessing the cytotoxicity and anti-inflammatory activity of a test compound such as this compound.

Cytotoxicity Assessment

A fundamental aspect of preliminary screening is to determine the concentration range at which a compound exhibits toxicity to cells. This is crucial for identifying a therapeutic window and for interpreting the results of other biological assays.

2.1.1. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol:

-

Cell Seeding: Plate cells (e.g., HeLa, A549, or a relevant cell line for a specific therapeutic area) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the compound to a range of concentrations and add to the wells. Include a vehicle control (solvent only) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for another 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration.

Anti-inflammatory Activity Assessment

The anti-inflammatory potential of a compound is often initially assessed by its ability to inhibit the production of pro-inflammatory mediators in immune cells, such as macrophages, upon stimulation.

2.2.1. Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of inflammatory mediators, including nitric oxide (NO). The Griess assay is used to measure nitrite, a stable and nonvolatile breakdown product of NO.

Experimental Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells with solvent and LPS), and a positive control (e.g., a known anti-inflammatory drug like dexamethasone).

-

Griess Assay:

-

Collect the cell culture supernatant.

-

Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Incubate in the dark at room temperature for 10-15 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and express the inhibitory effect of this compound as a percentage of the LPS-stimulated control.

Data Presentation

All quantitative data from the initial screening should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Cytotoxicity of this compound on Various Cell Lines

| Cell Line | Incubation Time (h) | IC50 (µM) |

| e.g., HeLa | 24 | Data to be determined |

| 48 | Data to be determined | |

| 72 | Data to be determined | |

| e.g., A549 | 24 | Data to be determined |

| 48 | Data to be determined | |

| 72 | Data to be determined | |

| e.g., RAW 264.7 | 24 | Data to be determined |

Table 2: Anti-inflammatory Activity of this compound

| Compound | Concentration (µM) | NO Inhibition (%) |

| This compound | e.g., 1 | Data to be determined |

| e.g., 10 | Data to be determined | |

| e.g., 50 | Data to be determined | |

| Dexamethasone | e.g., 1 | Data to be determined |

Visualization of Experimental Workflows and Potential Signaling Pathways

Diagrams created using the DOT language can effectively illustrate experimental workflows and hypothetical signaling pathways that may be investigated in subsequent studies.

Experimental Workflow Diagrams

Caption: Workflow for the MTT cytotoxicity assay.

Caption: Workflow for the NO inhibition assay.

Hypothetical Signaling Pathway

Should this compound demonstrate anti-inflammatory activity, further studies would be required to elucidate its mechanism of action. A common pathway involved in inflammation is the NF-κB signaling cascade.

Caption: Hypothetical inhibition of the NF-κB pathway.

Conclusion and Future Directions

The initial biological screening of this compound, as outlined in this guide, will provide foundational data on its cytotoxic and anti-inflammatory properties. Positive "hits" in these assays would warrant further investigation, including:

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound.

-

In Vivo Studies: Evaluating the efficacy and safety of the compound in animal models of disease.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its biological activity and drug-like properties.

The systematic application of these established protocols will be instrumental in determining the therapeutic potential of this compound and guiding its future development.

Methodological & Application

Application Notes and Protocols: Oxyphyllenone A Nitric Oxide Synthase Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a myriad of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response.[1] Nitric oxide is synthesized from L-arginine by a family of enzymes known as nitric oxide synthases (NOS).[1] Three distinct isoforms of NOS have been identified: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3).[2] While nNOS and eNOS are constitutively expressed and their activity is calcium-dependent, iNOS expression is induced by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines.[2] The overproduction of NO by iNOS is implicated in the pathogenesis of various inflammatory diseases, septic shock, and neurodegenerative disorders.[2][3] Consequently, the selective inhibition of iNOS is a promising therapeutic strategy for the development of novel anti-inflammatory agents.

Oxyphyllenone A is a natural product isolated from the fruits of Alpinia oxyphylla. While direct studies on the nitric oxide synthase inhibitory activity of this compound are not extensively documented, other constituents of Alpinia oxyphylla, such as yakuchinones and tectochrysin, have demonstrated potent inhibitory effects on NO production and iNOS expression.[4][5][6] This provides a strong rationale for evaluating this compound as a potential NOS inhibitor.

These application notes provide a comprehensive protocol for determining the in vitro inhibitory activity of this compound on nitric oxide synthase. The described methodologies include both a cell-free enzymatic assay and a cell-based assay using the RAW 264.7 macrophage cell line.

Principle of the Assay

The most common method for quantifying nitric oxide production in vitro is the Griess assay. This colorimetric assay indirectly measures NO by detecting its stable oxidation product, nitrite (NO₂⁻). The assay involves a two-step diazotization reaction. In the first step, under acidic conditions, nitrite reacts with sulfanilamide to form a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to produce a stable, colored azo compound with a maximum absorbance at approximately 540 nm. The intensity of the color is directly proportional to the nitrite concentration in the sample.

Key Signaling Pathway

Figure 1. Hypothesized mechanism of this compound on the iNOS signaling pathway.

Experimental Protocols

Part 1: Cell-Free iNOS Enzymatic Assay

This assay directly measures the effect of this compound on the enzymatic activity of purified iNOS.

Materials and Reagents:

-

Recombinant murine iNOS

-

L-Arginine

-

NADPH

-

Calmodulin

-

Tetrahydrobiopterin (BH4)

-

Dithiothreitol (DTT)

-

HEPES buffer

-

This compound

-

L-NAME (Nω-Nitro-L-arginine methyl ester hydrochloride) as a positive control

-

Griess Reagent System (Sulfanilamide and NED solutions)

-

Nitrite standard solutions

-

96-well microplate

-

Microplate reader

Protocol:

-

Preparation of Reagents:

-

Prepare a reaction buffer containing HEPES, DTT, and all cofactors (NADPH, Calmodulin, BH4).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute to desired concentrations in the reaction buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1% (v/v).

-

Prepare a stock solution of L-NAME in reaction buffer.

-

Prepare a solution of L-Arginine in reaction buffer.

-

Prepare a solution of iNOS enzyme in reaction buffer.

-

-

Assay Procedure:

-

To a 96-well plate, add the reaction buffer.

-

Add the test compound (this compound at various concentrations), the positive control (L-NAME), or vehicle control.

-

Add the iNOS enzyme to all wells except the blank.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the L-Arginine solution to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a suitable stop reagent if necessary, or proceed directly to the Griess assay.

-

-

Nitrite Detection (Griess Assay):

-

Add Sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add NED solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using the nitrite standard solutions.

-

Calculate the nitrite concentration in each well from the standard curve.

-

Determine the percentage of iNOS inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of Test Sample - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

-

Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the iNOS activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Part 2: Cell-Based NOS Inhibition Assay in RAW 264.7 Macrophages

This assay determines the ability of this compound to inhibit NO production in a cellular context, which can indicate effects on iNOS expression or activity.[7]

Materials and Reagents:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

L-NAME or Dexamethasone as a positive control

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay reagent

-

Griess Reagent System

-

Nitrite standard solutions

-

96-well cell culture plates

Protocol:

-

Cell Culture and Seeding:

-

Culture RAW 264.7 cells in supplemented DMEM at 37°C in a humidified atmosphere of 5% CO₂.

-

Seed the cells into a 96-well plate at a density of approximately 5 x 10⁴ cells/well and allow them to adhere overnight.

-

-

Compound Treatment and Stimulation:

-

The next day, replace the medium with fresh medium containing various concentrations of this compound, the positive control, or vehicle.

-

Pre-incubate the cells with the compounds for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production. Include a set of unstimulated control wells.

-

Incubate the plate for 24 hours.

-

-

Nitrite Measurement:

-

After incubation, collect the cell culture supernatant.

-

Perform the Griess assay on the supernatant as described in Part 1, step 3.

-

-

Cell Viability Assay:

-

After collecting the supernatant, assess the viability of the remaining cells using an MTT assay or other suitable method to ensure that the observed inhibition of NO production is not due to cytotoxicity.

-

-

Data Analysis:

-

Calculate the nitrite concentration and percentage of inhibition as described in Part 1, step 4.

-

Plot the cell viability percentage against the compound concentrations.

-

Determine the IC₅₀ value for NO inhibition.

-

Experimental Workflow

Figure 2. Overall workflow for assessing NOS inhibition.

Data Presentation

The quantitative results of the NOS inhibition assays should be summarized in a clear and concise manner. The following table provides a template for presenting the IC₅₀ values.

| Compound | Assay Type | IC₅₀ (µM) [Example Data] | Max Inhibition (%) | Cytotoxicity CC₅₀ (µM) |

| This compound | Cell-Free (iNOS) | TBD | TBD | N/A |

| This compound | Cell-Based (RAW 264.7) | TBD | TBD | TBD |

| L-NAME | Cell-Free (iNOS) | ~15 | ~98 | N/A |

| L-NAME | Cell-Based (RAW 264.7) | ~50 | ~95 | >1000 |

| Dexamethasone | Cell-Based (RAW 264.7) | ~0.1 | ~90 | >100 |

TBD: To Be Determined. The values for this compound are hypothetical and must be determined experimentally. N/A: Not Applicable.

Conclusion

The protocols detailed in these application notes provide a robust framework for the initial screening and characterization of this compound as a potential nitric oxide synthase inhibitor. By employing both cell-free and cell-based assays, researchers can gain valuable insights into the compound's mechanism of action, whether through direct enzyme inhibition or by modulating the upstream signaling pathways that regulate iNOS expression. The successful inhibition of nitric oxide production by this compound would warrant further investigation into its therapeutic potential for inflammatory and related disorders.

References

- 1. Nitric oxide synthase - Wikipedia [en.wikipedia.org]

- 2. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitory activity of plant extracts on nitric oxide synthesis in LPS-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suppression of inducible nitric oxide synthase expression by yakuchinones and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dietary Flavone Tectochrysin Exerts Anti-Inflammatory Action by Directly Inhibiting MEK1/2 in LPS-Primed Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Two new natural products from the fruits of Alpinia oxyphylla with inhibitory effects on nitric oxide production in lipopolysaccharide-activated RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Induction of nitric oxide synthase by lipopolysaccharide and its inhibition by auranofin in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Oxyphyllenone A in Lipopolysaccharide-Activated Macrophages

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages are key players in the inflammatory process, and their activation by lipopolysaccharide (LPS), a component of Gram-negative bacteria, triggers the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The signaling pathways primarily involved in this process are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Oxyphyllenone A is a novel compound with potential anti-inflammatory properties. This document provides detailed protocols for investigating the effects of this compound on LPS-activated macrophages, using Oxy210 as a representative compound for methodological guidance. The provided protocols cover the assessment of key inflammatory markers and the elucidation of the underlying signaling pathways.

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of the representative compound, Oxy210, on the expression of inflammatory genes in LPS-stimulated macrophages.[1]

Table 1: Inhibition of LPS-Induced Inflammatory Gene Expression in RAW 264.7 Mouse Macrophages by Oxy210 [1]

| Target Gene | Treatment | Relative mRNA Expression (Mean ± SD) | % Inhibition | IC₅₀ (µM) |

| Il6 | Control | 1.0 ± 0.1 | - | 1.25 |

| LPS (25 ng/mL) | 100.0 ± 5.0 | 0 | ||

| LPS + Oxy210 (5 µM) | 25.0 ± 2.5 | 75% | ||

| Tnfα | Control | 1.0 ± 0.2 | - | 1.73 |

| LPS (25 ng/mL) | 100.0 ± 6.0 | 0 | ||

| LPS + Oxy210 (5 µM) | 30.0 ± 3.0 | 70% | ||

| iNos | Control | 1.0 ± 0.15 | - | 0.99 |

| LPS (25 ng/mL) | 100.0 ± 7.0 | 0 | ||

| LPS + Oxy210 (5 µM) | 20.0 ± 2.0 | 80% |

Data is presented as relative expression normalized to a control group and is based on the findings for Oxy210.[1]

Table 2: Inhibition of LPS-Induced Inflammatory Gene Expression in THP-1 Human Macrophages by Oxy210 [1]

| Target Gene | Treatment | Relative mRNA Expression (Mean ± SD) | % Inhibition |

| IL6 | Control | 1.0 ± 0.1 | - |

| LPS (100 ng/mL) | 100.0 ± 8.0 | 0 | |

| LPS + Oxy210 (5 µM) | 35.0 ± 4.0 | 65% | |

| TNFα | Control | 1.0 ± 0.2 | - |

| LPS (100 ng/mL) | 100.0 ± 9.0 | 0 | |

| LPS + Oxy210 (5 µM) | 40.0 ± 5.0 | 60% |

Data is presented as relative expression normalized to a control group and is based on the findings for Oxy210.[1]

Experimental Protocols

Cell Culture and Treatment

Objective: To culture and prepare RAW 264.7 or THP-1 macrophages for treatment with LPS and this compound.

Materials:

-

RAW 264.7 mouse macrophage cell line or THP-1 human monocytic cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) for RAW 264.7 cells

-

RPMI-1640 medium for THP-1 cells

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (or representative compound Oxy210)

-

Dimethyl sulfoxide (DMSO) as a vehicle control

-

Phosphate-Buffered Saline (PBS)

-

Cell culture plates (6-well or 96-well)

Protocol for RAW 264.7 Cells:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Seed the cells in appropriate culture plates (e.g., 5 x 10⁵ cells/well in a 6-well plate) and allow them to adhere overnight.

-

The following day, replace the medium with fresh DMEM containing 0.1% FBS.

-

Pre-treat the cells with various concentrations of this compound (dissolved in DMSO) for 24 hours.[1] Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Following pre-treatment, add LPS (final concentration of 25 ng/mL) to the wells in the continued presence of this compound and incubate for the desired time (e.g., 24 hours for gene expression analysis).[1]

Protocol for THP-1 Cells:

-

Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

To differentiate monocytes into macrophages, seed the cells in culture plates and treat with 100 ng/mL PMA for 48-72 hours.

-

After differentiation, remove the PMA-containing medium and replace it with fresh RPMI-1640 with 10% FBS. Allow the cells to rest for 24 hours.

-

Replace the medium with fresh RPMI containing 0.1% FBS.

-

Pre-treat the differentiated macrophages with this compound for 24 hours.[1]

-

Add LPS (final concentration of 100 ng/mL) and continue to incubate for the desired time.[1]

Measurement of Nitric Oxide (NO) Production

Objective: To quantify the amount of NO produced by macrophages in the culture supernatant.

Materials:

-

Greiss Reagent System

-

Sodium nitrite standard solution

-

96-well microplate reader

Protocol:

-

Collect the cell culture supernatants after treatment as described in Protocol 3.1.

-

In a 96-well plate, mix 50 µL of each supernatant with 50 µL of Sulfanilamide solution (Part 1 of Greiss Reagent) and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Part 2 of Greiss Reagent) to each well and incubate for another 5-10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)

Objective: To measure the concentration of pro-inflammatory cytokines in the culture supernatant.

Materials:

-

ELISA kits for mouse or human TNF-α, IL-6, and IL-1β

-

Microplate reader

Protocol:

-

Collect the cell culture supernatants after treatment.

-

Perform the ELISA for each cytokine according to the manufacturer's instructions.

-

Briefly, this involves adding the supernatants to antibody-coated wells, followed by the addition of detection antibodies and a substrate for color development.

-

Measure the absorbance at the recommended wavelength.

-

Calculate the cytokine concentrations based on a standard curve.

Analysis of Gene Expression by Quantitative Real-Time PCR (Q-RT-PCR)

Objective: To determine the effect of this compound on the mRNA expression of inflammatory genes.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based Q-RT-PCR master mix

-

Primers for target genes (e.g., iNos, Cox-2, Tnfα, Il6, Il1β) and a housekeeping gene (e.g., Gapdh or Actb)

-

Real-time PCR instrument

Protocol:

-

After cell treatment, lyse the cells and extract total RNA using a commercial kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform Q-RT-PCR using the synthesized cDNA, gene-specific primers, and a suitable master mix.

-

The thermal cycling conditions will depend on the polymerase and primers used. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

Objective: To investigate the effect of this compound on the activation of key signaling proteins.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against phosphorylated and total forms of p65 (NF-κB), IκBα, p38, ERK1/2, and JNK

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells as described in Protocol 3.1 for shorter time points (e.g., 15-60 minutes) to capture signaling events.

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane and then incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

Visualizations

Caption: LPS signaling cascade and the putative inhibitory point of this compound.

Caption: General workflow for studying this compound in LPS-activated macrophages.

References

- 1. Oxy210, a Semi-Synthetic Oxysterol, Exerts Anti-Inflammatory Effects in Macrophages via Inhibition of Toll-like Receptor (TLR) 4 and TLR2 Signaling and Modulation of Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxy210, a Semi-Synthetic Oxysterol, Exerts Anti-Inflammatory Effects in Macrophages via Inhibition of Toll-like Receptor (TLR) 4 and TLR2 Signaling and Modulation of Macrophage Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Oxysterol, Oxy210, Inhibits Atherosclerosis in Hyperlipidemic Mice and Inflammatory Responses of Vascular Cells [escholarship.org]

- 4. Oxysterol, Oxy210, Inhibits Hepatic Expression of Senescence-Associated and Pro-Fibrotic Genes in Humanized Hyperlipidemic Mice During Development of MASH and in Human Hepatocytes In Vitro[v1] | Preprints.org [preprints.org]

- 5. mdpi.com [mdpi.com]

application of Oxyphyllenone A in neuroprotective studies

Application of Arctigenin in Neuroprotective Studies

Disclaimer: Initial searches for "Oxyphyllenone A" did not yield specific results regarding its application in neuroprotective studies. Therefore, this document provides a detailed overview of the application of Arctigenin , a well-researched natural compound with demonstrated neuroprotective effects, as a representative example.

Arctigenin, a lignan found in plants of the Arctium genus, has garnered significant interest in neuroprotective research. Studies have highlighted its potential in mitigating neuronal damage in models of neurodegenerative diseases, particularly Parkinson's disease.[1][2] Its neuroprotective capacity is primarily attributed to its potent anti-inflammatory and antioxidant properties.[1][3][4]

Mechanism of Action

Arctigenin exerts its neuroprotective effects through a multi-targeted mechanism that involves the suppression of neuroinflammation and the reduction of oxidative stress.

Anti-inflammatory Effects:

Arctigenin has been shown to inhibit the activation of microglia and astrocytes, key players in neuroinflammation.[1] It significantly reduces the production of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[3][4] This is achieved, in part, by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[5][6] Studies suggest that arctigenin can modulate upstream pathways such as the HMGB1/TLR4 and TNF-α/TNFR1 signaling cascades, which converge on NF-κB activation.[5]

Antioxidant Effects:

The compound enhances the endogenous antioxidant defense system. In rotenone-induced models of Parkinson's disease, arctigenin treatment has been observed to increase the levels of glutathione (GSH) and the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[3][4] Concurrently, it reduces the levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative damage.[3][4]

Below is a diagram illustrating the key signaling pathways involved in the neuroprotective action of Arctigenin.

Data Presentation

The neuroprotective efficacy of Arctigenin has been quantified in several preclinical studies. The following tables summarize the data from a representative study using a rotenone-induced rat model of Parkinson's disease.[3][4]

Table 1: Effect of Arctigenin on Behavioral Tests

| Treatment Group | Grid Test (Time to cross, s) | Bar Test (Deadlock time, s) | Open-field Test (Locomotor score) |

| Control | 5.2 ± 0.8 | 15.3 ± 3.1 | 110.5 ± 12.4 |

| Rotenone (ROT) | 18.9 ± 3.5 | 65.8 ± 8.2 | 45.2 ± 7.8 |

| ROT + Arctigenin (Low Dose) | 14.1 ± 2.9 | 48.7 ± 6.5 | 68.9 ± 9.1 |

| ROT + Arctigenin (High Dose) | 8.5 ± 1.7 | 25.4 ± 4.9 | 95.7 ± 10.3 |

Table 2: Effect of Arctigenin on Oxidative Stress Markers in the Substantia Nigra

| Treatment Group | MDA (nmol/mg protein) | GSH (μg/mg protein) | SOD (U/mg protein) | GSH-Px (U/mg protein) |

| Control | 1.8 ± 0.3 | 25.6 ± 3.4 | 12.1 ± 1.5 | 8.9 ± 1.1 |

| Rotenone (ROT) | 5.9 ± 0.8 | 10.2 ± 1.9 | 5.3 ± 0.9 | 3.7 ± 0.6 |

| ROT + Arctigenin (High Dose) | 2.5 ± 0.5 | 20.8 ± 2.8 | 9.8 ± 1.2 | 7.5 ± 0.9 |

Table 3: Effect of Arctigenin on Pro-inflammatory Cytokines in the Substantia Nigra

| Treatment Group | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) |

| Control | 35.4 ± 5.1 | 22.1 ± 3.8 | 40.2 ± 6.3 |

| Rotenone (ROT) | 112.8 ± 12.5 | 85.7 ± 9.9 | 135.4 ± 15.1 |

| ROT + Arctigenin (High Dose) | 55.2 ± 7.8 | 41.3 ± 6.2 | 68.7 ± 8.9 |

Experimental Protocols

This section provides a detailed methodology for investigating the neuroprotective effects of Arctigenin in a rotenone-induced rat model of Parkinson's disease.[3][4]

Protocol 1: In Vivo Rotenone-Induced Parkinson's Disease Model

1. Animals and Housing:

-

Use male Wistar rats (200-250g).

-

House the animals in a controlled environment (22 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water.

-

Acclimatize the animals for at least one week before the experiment.

2. Experimental Groups:

-

Control Group: Receives vehicle (e.g., sunflower oil) subcutaneously (s.c.) and vehicle for Arctigenin orally (p.o.).

-

Rotenone (ROT) Group: Receives rotenone (2 mg/kg, s.c.) daily for 35 days.

-

Arctigenin Treatment Groups: Receive rotenone (2 mg/kg, s.c.) and Arctigenin (e.g., 20 mg/kg and 40 mg/kg, p.o.) daily for 35 days.

3. Drug Preparation and Administration:

-

Prepare rotenone in sunflower oil.

-

Prepare Arctigenin in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Administer rotenone subcutaneously.

-

Administer Arctigenin orally one hour before the rotenone injection.

4. Behavioral Analysis:

-

Perform behavioral tests weekly to assess motor deficits.

-

Grid Test: Measure the time taken for the rat to cross a wire grid.

-

Bar Test: Measure the time the rat remains on a horizontal bar (catalepsy).

-

Open-field Test: Record locomotor activity, such as distance traveled and rearing frequency, for a defined period.

5. Tissue Collection and Preparation:

-

At the end of the treatment period (Day 36), euthanize the animals.

-

Perfuse the brains with saline followed by 4% paraformaldehyde for immunohistochemistry, or rapidly dissect the substantia nigra and striatum on ice for biochemical analysis.

-

Store tissue samples at -80°C until further processing.

6. Biochemical Analysis:

-

Oxidative Stress Markers: Homogenize brain tissue and measure levels of MDA, GSH, and the activity of SOD and GSH-Px using commercially available assay kits.

-

Pro-inflammatory Cytokines: Measure the levels of TNF-α, IL-1β, and IL-6 in the tissue homogenates using ELISA kits.

7. Immunohistochemistry:

-

Section the fixed brain tissue.

-

Perform immunohistochemical staining for Tyrosine Hydroxylase (TH) to assess the loss of dopaminergic neurons in the substantia nigra.

-

Stain for Iba-1 and GFAP to evaluate microglial and astrocyte activation, respectively.

8. Statistical Analysis:

-

Analyze data using appropriate statistical tests, such as one-way ANOVA followed by a post-hoc test.

-

A p-value of < 0.05 is typically considered statistically significant.

The following diagram outlines the experimental workflow.

References

- 1. Neuroprotective effect of arctigenin against neuroinflammation and oxidative stress induced by rotenone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of arctigenin on neurological diseases: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective effect of arctigenin against neuroinflammation and oxidative stress induced by rotenone - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Neuroprotective effect of arctigenin against neuroinflammation and oxidative stress induced by rotenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arctigenin protects against depression by inhibiting microglial activation and neuroinflammation via HMGB1/TLR4/NF‐κB and TNF‐α/TNFR1/NF‐κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arctigenin: Harnessing Nature’s Power as an Anti-Inflammatory Agent [gavinpublishers.com]

Application Note: Evaluating the Neuroprotective Effects of Oxyphyllenone A in PC12 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction: The PC12 cell line, derived from a rat pheochromocytoma, is a widely utilized in vitro model for neurobiological and neurotoxicological research.[1] When treated with Nerve Growth Factor (NGF), these cells cease proliferation and differentiate into cells with characteristics similar to sympathetic neurons, making them an ideal system for studying neuronal differentiation, neuroprotection, and neurodegenerative disease mechanisms.[1][2] Oxidative stress is a key pathological mechanism in many neurodegenerative disorders. Inducing oxidative stress in PC12 cells, commonly with hydrogen peroxide (H₂O₂), provides a reliable model for screening potential neuroprotective compounds.[3][4]

Oxyphyllenone A is a bioactive compound found in Alpiniae oxyphyllae Fructus (AOF).[5] Studies on AOF extracts suggest potent neuroprotective effects against H₂O₂-induced oxidative damage in PC12 cells, primarily through the regulation of the PI3K/Akt signaling pathway and subsequent inhibition of apoptosis.[5][6] This document provides a detailed experimental setup and protocols for testing the specific effects of this compound on PC12 cells subjected to oxidative stress.

Experimental Workflow

The overall experimental process involves culturing PC12 cells, pre-treating with this compound, inducing cellular injury with H₂O₂, and subsequently performing a battery of assays to assess cell viability, oxidative stress, apoptosis, and the modulation of key signaling pathways.

Caption: General experimental workflow for assessing this compound.

Experimental Protocols

Protocol 1: PC12 Cell Culture and Maintenance

This protocol describes the standard procedure for culturing and passaging the PC12 cell line.

-

Vessel Coating: PC12 cells should be plated on collagen-coated plates to ensure proper adherence.[7] To prepare, dilute rat tail collagen to a final concentration of 50 µg/mL in sterile PBS. Add the solution to culture vessels, ensuring the entire surface is covered, and incubate for at least 1 hour at 37°C. Aspirate the collagen solution and allow the plates to dry completely in a sterile hood before use.[7]

-

Culture Medium: Grow PC12 cells in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum (FBS).

-

Thawing Cells: Thaw frozen vials of PC12 cells rapidly in a 37°C water bath.[8] Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete medium. Centrifuge at 240 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete medium.[8]

-

Passaging: Subculture cells when they reach 90-95% confluency.[8] PC12 cells can be detached by forcefully pipetting the medium over the cell monolayer.[7][8] Collect the cell suspension, centrifuge at 240 x g for 5 minutes, and resuspend in fresh medium for replating at a 1:3 to 1:5 ratio.

-

Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[1]

Protocol 2: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9]

-

Cell Seeding: Seed PC12 cells in a collagen-coated 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.[3] Incubate for 24 hours to allow for cell attachment.

-

Treatment:

-

Remove the culture medium.

-

Add fresh medium containing various concentrations of this compound and incubate for 2 hours.

-

Add H₂O₂ (e.g., 100 µM final concentration) to induce oxidative stress and incubate for an additional 24 hours.[4][10] Include control groups (untreated cells) and H₂O₂-only treated cells.

-

-

MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C for 4 hours.[11][12]

-

Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10] Mix thoroughly by shaking the plate for 10 minutes.[11]

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.[10] Cell viability is expressed as a percentage relative to the untreated control group.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the DCFH-DA probe to quantify intracellular ROS levels.

-

Cell Seeding and Treatment: Seed and treat PC12 cells in a 96-well plate as described in Protocol 2.

-

Probe Loading: After treatment, discard the medium and wash the cells once with warm PBS.

-

Add 100 µL of DCFH-DA (10 µM final concentration) diluted in serum-free medium to each well.

-

Incubation: Incubate the plate at 37°C for 30 minutes in the dark.[3]

-

Measurement: Wash the cells three times with PBS. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 525 nm.

Protocol 4: Apoptosis Detection (Annexin V-FITC/PI Staining)

This method uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed PC12 cells in a 6-well plate. Treat with this compound and/or H₂O₂ as described in Protocol 2.

-

Cell Collection: Following incubation, collect both adherent and floating cells. Centrifuge the cell suspension at 1,000 rpm for 5 minutes.[11]

-

Staining:

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry within 1 hour.[14]

Protocol 5: Western Blot Analysis

Western blotting is used to detect the expression levels of specific proteins within the PI3K/Akt and apoptosis pathways.

-

Cell Lysis: After treatment in 6-well plates, wash cells with ice-cold PBS and add 100 µL of RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[15]

-

Protein Quantification: Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation:

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, visualize the protein bands using an ECL detection reagent and an imaging system.[17]

Proposed Signaling Pathway of this compound

Research suggests that extracts containing this compound protect PC12 cells from oxidative stress by activating the PI3K/Akt survival pathway.[5][6] Activated Akt (p-Akt) can phosphorylate and inactivate pro-apoptotic proteins while promoting the expression of anti-apoptotic proteins, ultimately leading to enhanced cell survival.

Caption: Hypothesized PI3K/Akt signaling pathway of this compound.

Data Presentation

Quantitative data from the experiments should be summarized in clear, well-structured tables to facilitate comparison between different treatment groups.

Table 1: Effect of this compound on PC12 Cell Viability after H₂O₂ Exposure

| Treatment Group | Concentration | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |

| Control | - | 0.95 ± 0.05 | 100.0 |

| H₂O₂ Only | 100 µM | 0.48 ± 0.04 | 50.5 |

| This compound + H₂O₂ | 10 µM | 0.65 ± 0.05 | 68.4 |

| This compound + H₂O₂ | 25 µM | 0.78 ± 0.06 | 82.1 |

| This compound + H₂O₂ | 50 µM | 0.89 ± 0.05 | 93.7 |

Table 2: Effect of this compound on Intracellular ROS and Apoptosis

| Treatment Group | ROS Production (% of Control) | Early Apoptosis (%) | Late Apoptosis (%) |

| Control | 100.0 ± 8.5 | 3.1 ± 0.5 | 1.5 ± 0.3 |

| H₂O₂ Only | 250.4 ± 15.2 | 25.6 ± 2.1 | 10.2 ± 1.1 |

| This compound (50 µM) + H₂O₂ | 125.6 ± 10.1 | 8.9 ± 1.0 | 4.3 ± 0.6 |

Table 3: Densitometric Analysis of Key Signaling Proteins

| Treatment Group | p-Akt / Akt Ratio | Bcl-2 / β-actin Ratio | Bax / β-actin Ratio |

| Control | 1.00 ± 0.10 | 1.00 ± 0.08 | 1.00 ± 0.09 |

| H₂O₂ Only | 0.45 ± 0.06 | 0.52 ± 0.05 | 1.85 ± 0.15 |

| This compound (50 µM) + H₂O₂ | 1.55 ± 0.12 | 1.21 ± 0.10 | 0.95 ± 0.08 |

References

- 1. PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Passage Variation of PC12 Cells Results in Inconsistent Susceptibility to Externally Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Frontiers | Alpiniae oxyphyllae fructus possesses neuroprotective effects on H2O2 stimulated PC12 cells via regulation of the PI3K/Akt signaling Pathway [frontiersin.org]

- 6. Alpiniae oxyphyllae fructus possesses neuroprotective effects on H2O2 stimulated PC12 cells via regulation of the PI3K/Akt signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PC12 cell protocols [whitelabs.org]

- 8. Use of PC12 Cells and Rat Superior Cervical Ganglion Sympathetic Neurons as Models for Neuroprotective Assays Relevant to Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. Pioglitazone protects PC12 cells against oxidative stress injury: An in vitro study of its antiapoptotic effects via the PPARγ pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell viability and dopamine secretion of 6-hydroxydopamine-treated PC12 cells co-cultured with bone marrow-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. biotech.illinois.edu [biotech.illinois.edu]

- 14. Development of an ischemic tolerance model in a PC12 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. jdc.jefferson.edu [jdc.jefferson.edu]

Application Notes and Protocols for the Proposed Total Synthesis of Oxyphyllenone A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyphyllenone A is a sesquiterpenoid natural product with a decalin core structure, characterized by a vicinal diol and a quaternary methyl group. Its full IUPAC name is (4aR,7R,8R)-7,8-dihydroxy-4a,8-dimethyl-4,5,6,7-tetrahydro-3H-naphthalen-2-one[1]. To date, a total synthesis of this compound has not been reported in the scientific literature. These application notes outline two proposed retrosynthetic strategies and detailed protocols for key transformations, providing a comprehensive guide for researchers interested in the de novo synthesis of this molecule. The proposed strategies are grounded in well-established synthetic methodologies for constructing stereochemically rich decalin systems, such as those used in the synthesis of other eremophilane-type sesquiterpenoids[1][2][3][4][5].

Retrosynthetic Analysis

Two plausible retrosynthetic strategies are proposed for the synthesis of this compound. Both strategies converge on a common intermediate, a Wieland-Miescher ketone analogue, a classic starting material in the stereocontrolled synthesis of decalin systems[6][7][8][9][10][11][12].